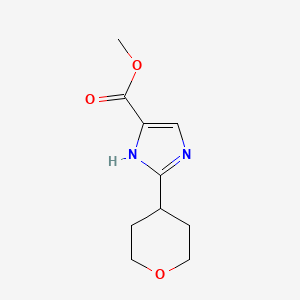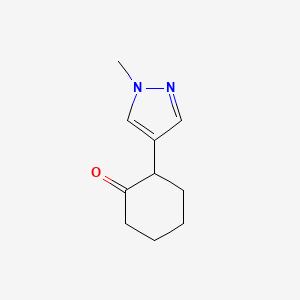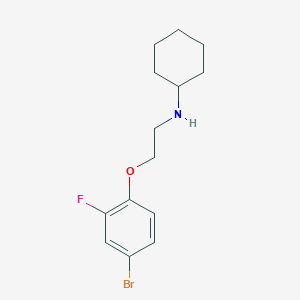![molecular formula C27H32BNO2 B1399642 Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine CAS No. 1221824-21-0](/img/structure/B1399642.png)
Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine
Descripción general
Descripción
“Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine” seems to be a complex organic compound. It likely contains a boronic ester group (4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl), which is commonly used in Suzuki-Miyaura cross-coupling reactions .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic esters are generally known to participate in Suzuki-Miyaura cross-coupling reactions .
Aplicaciones Científicas De Investigación
- Application : Organoboron compounds, such as aryl borate, are important intermediates in organic synthesis . They are used to protect diols and are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .
- Method : The synthesis of these compounds usually involves nucleophilic and amidation reactions .
- Results : The synthesized compounds have high stability, low toxicity, and high reactivity in various transformation processes .
- Application : Boronic acid compounds are used as enzyme inhibitors or specific ligand drugs . They are used in the treatment of tumors and microbial infections, and can also be used to treat anticancer drugs .
- Method : The compounds are synthesized and then used in various drug application research .
- Results : The use of these compounds has shown promising results in the treatment of various diseases .
- Application : Boronic ester bonds are used in the construction of stimulus-responsive drug carriers .
- Method : The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
- Results : These drug delivery systems have shown good biocompatibility and the ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
- Application : Boric acid compounds can be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
- Method : The compounds are synthesized and then used in various detection applications .
- Results : The use of these compounds as fluorescent probes has shown promising results in the detection of various substances .
Organic Synthesis
Pharmaceutical Research
Drug Delivery Systems
Fluorescent Probes
- Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a compound similar to the one you mentioned, can be used as a reagent to borylate arenes .
- Method : The borylation of arenes is a key step in many organic synthesis processes .
- Results : This method allows for the introduction of boron atoms into organic molecules, which can then be used in further reactions .
- Application : The compound can also be used in the synthesis of intermediates for generating conjugated copolymers .
- Method : The synthesis involves the reaction of the boron compound with other organic molecules to form the desired copolymer .
- Results : These copolymers have potential applications in the field of materials science, particularly in the development of new types of electronic devices .
Borylation of Arenes
Synthesis of Conjugated Copolymers
- Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a compound similar to the one you mentioned, can be used as a reagent to borylate arenes .
- Method : The borylation of arenes is a key step in many organic synthesis processes .
- Results : This method allows for the introduction of boron atoms into organic molecules, which can then be used in further reactions .
- Application : The compound can also be used in the synthesis of intermediates for generating conjugated copolymers .
- Method : The synthesis involves the reaction of the boron compound with other organic molecules to form the desired copolymer .
- Results : These copolymers have potential applications in the field of materials science, particularly in the development of new types of electronic devices .
- Application : Boronic acid compounds like the one you mentioned can be used in Suzuki-Miyaura cross-coupling reactions .
- Method : The reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate in the presence of a base and a palladium catalyst .
- Results : This reaction is widely used in organic synthesis to form carbon-carbon bonds .
- Application : Boronic acid compounds can be used in the preparation of aminothiazoles, which are potential γ-secretase modulators .
- Method : The synthesis involves the reaction of the boron compound with other organic molecules to form the desired aminothiazole .
- Results : Aminothiazoles have shown potential in the treatment of Alzheimer’s disease .
Borylation of Arenes
Synthesis of Conjugated Copolymers
Suzuki-Miyaura Cross-Coupling Reactions
Preparation of Aminothiazoles
Propiedades
IUPAC Name |
N-benzyl-1-phenyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32BNO2/c1-26(2)27(3,4)31-28(30-26)25-17-15-24(16-18-25)21-29(19-22-11-7-5-8-12-22)20-23-13-9-6-10-14-23/h5-18H,19-21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXLGAOQEJSMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{3-Fluoro-4-[(oxan-4-yl)methoxy]phenyl}methanamine](/img/structure/B1399559.png)
![(4-Methoxybutyl)[(oxan-4-yl)methyl]amine](/img/structure/B1399560.png)
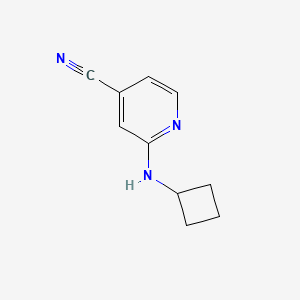
![[(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B1399563.png)
![1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1399565.png)
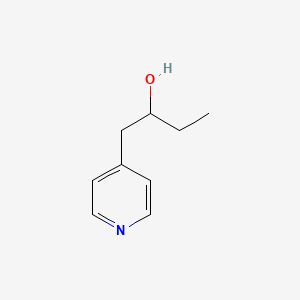
![1-[(5-Bromothiophen-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B1399570.png)
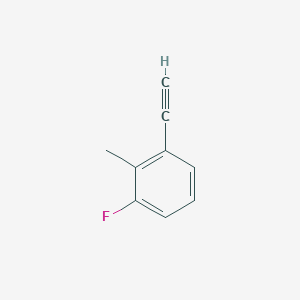
![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1399572.png)
![{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1399575.png)

